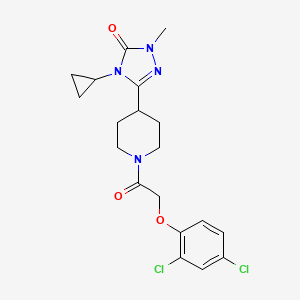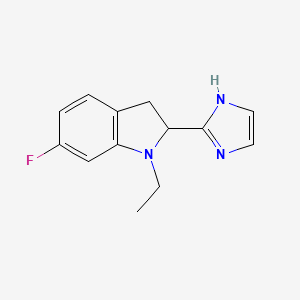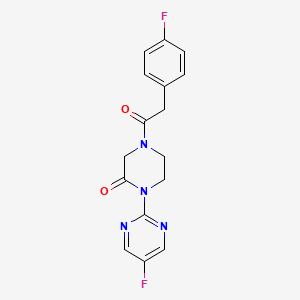
4-(2-(4-Fluorophenyl)acetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Fluorophenyl)acetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, commonly known as FFAPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. FFAPP is a small molecule that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of FFAPP is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins in the body. FFAPP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, FFAPP can induce cell cycle arrest and apoptosis in cancer cells. FFAPP has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, FFAPP can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
FFAPP has been shown to have several biochemical and physiological effects. In cancer cells, FFAPP can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In the brain, FFAPP can increase the levels of acetylcholine, leading to improved cognitive function. FFAPP has also been shown to have antiviral and antibacterial properties, making it a potential candidate for the treatment of viral and bacterial infections.
実験室実験の利点と制限
FFAPP has several advantages for lab experiments, including its high potency and selectivity, making it an ideal candidate for drug development. However, FFAPP has several limitations, including its complex synthesis process, which can make it difficult to produce large quantities of pure FFAPP. Additionally, the mechanism of action of FFAPP is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for FFAPP research. One potential direction is to study the effects of FFAPP in combination with other drugs for the treatment of cancer, neurological disorders, and infectious diseases. Another potential direction is to study the long-term effects of FFAPP on the body, including its potential for toxicity and side effects. Finally, future research can focus on optimizing the synthesis process of FFAPP to produce larger quantities of pure FFAPP at a lower cost.
合成法
The synthesis of FFAPP is a complex process that involves several steps. The first step involves the synthesis of 4-fluoroacetophenone, which is then reacted with 2-aminopyrimidine to form 4-(2-(4-fluorophenyl)acetyl)pyrimidine. This intermediate is then reacted with piperazine to form FFAPP. The synthesis of FFAPP is a time-consuming and challenging process, but it has been optimized to produce high yields of pure FFAPP.
科学的研究の応用
FFAPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, FFAPP has shown promising results as a potent inhibitor of cancer cell growth and proliferation. In neurological disorders, FFAPP has been shown to have neuroprotective effects and can potentially be used for the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, FFAPP has been shown to have antiviral and antibacterial properties, making it a potential candidate for the treatment of viral and bacterial infections.
特性
IUPAC Name |
4-[2-(4-fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2/c17-12-3-1-11(2-4-12)7-14(23)21-5-6-22(15(24)10-21)16-19-8-13(18)9-20-16/h1-4,8-9H,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOADFCQEFWBSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2575949.png)
![4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2575950.png)

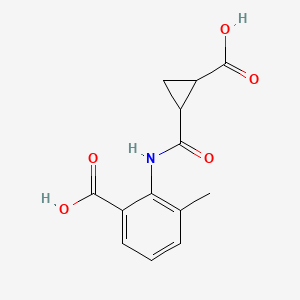
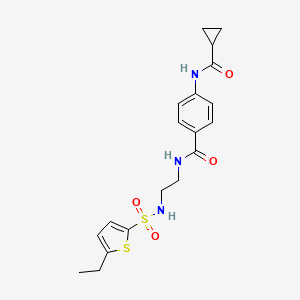
![2-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane;hydrochloride](/img/structure/B2575954.png)
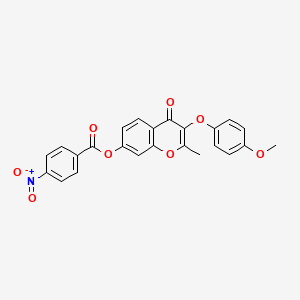
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B2575956.png)
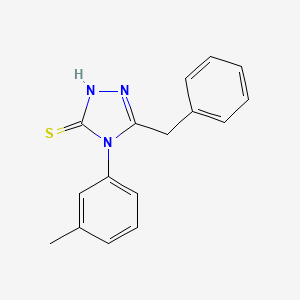
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)

